molecular formula C17H14FN3O2S B2421600 1-(2-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170992-86-5

1-(2-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2421600
CAS RN: 1170992-86-5
M. Wt: 343.38
InChI Key: QLVDFKCMIMYVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a pyrrolidin-2-one derivative that has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Novel Triazoles

    Researchers synthesized new 1,2,4-triazoles, starting from isonicotinic acid hydrazide, and evaluated their antimicrobial activities. The study revealed that these compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).

  • Benzimidazole Derivatives with Antimicrobial and Antioxidant Activities

    Another study involved the synthesis of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds were screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).

  • Synthesis and Antimicrobial Activities of Triazol Derivatives

    The synthesis of novel 1,2,4-triazol derivatives and their antimicrobial activities against various bacterial and fungal strains were explored (Kaneria et al., 2016).

Biological Activity Prediction and Synthesis

  • Prediction of Biological Activity

    Researchers synthesized novel oxadiazol-pyrrolidin-2-ones and predicted their biological activities using the PASS prediction method (Kharchenko et al., 2008).

  • Xanthine Oxidase Inhibitory Activity

    A study developed a synthetic route for preparing oxadiazoles derivatives and evaluated their in vitro xanthine oxidase inhibitory activity (Qi et al., 2015).

  • Novel Mycobacterium tuberculosis GyrB Inhibitors

    Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity (Jeankumar et al., 2013).

  • Natural Product Analogs for Antitumor Activity

    The synthesis of natural product analogs containing a 1,2,4-oxadiazole ring and their evaluation for antitumor activity were explored (Maftei et al., 2013).

Apoptosis Inducers and Potential Anticancer Agents

  • Discovery of Apoptosis Inducers

    A novel apoptosis inducer was identified through high-throughput screening assays, showing activity against several cancer cell lines (Zhang et al., 2005).

  • Synthesis of Fluorinated Pyrazole for Antimicrobial Activity

    Researchers synthesized fluorinated pyrazole containing pyridyl 1,3,4-oxadiazole motifs and evaluated their antimicrobial activity and cytotoxicity (Desai et al., 2016).

Antioxidant Activity

  • Novel Derivatives for Antioxidant Activity

    The synthesis of novel derivatives and their screening for antioxidant activity were conducted, identifying potent antioxidants (Tumosienė et al., 2019).

  • Anticancer and 3D QSAR Studies

    A 3D QSAR study on 1,2,4-oxadiazole derivatives was performed, leading to the discovery of new potential anticancer drugs (Vaidya et al., 2020).

  • Antioxidant Activity of Oxadiazoles

    The synthesis of 1,3,4-oxadiazole derivatives and their antioxidant activity was studied, indicating significant activity (Maheshwari et al., 2011).

Sensing Applications

  • Fluorescence Studies for Aniline Sensing: Novel thiophene substituted 1,3,4-oxadiazole derivatives were studied for fluorescence quenching by aniline, suggesting potential applications in aniline sensing (Naik et al., 2018).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-5-2-1-4-11(13)9-21-10-12(8-15(21)22)17-19-16(20-23-17)14-6-3-7-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVDFKCMIMYVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.